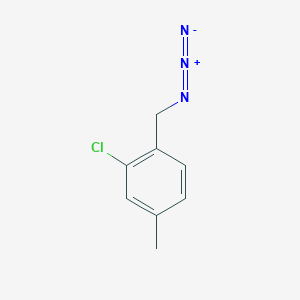
1-(Azidomethyl)-2-chloro-4-methylbenzene
Overview
Description
1-(Azidomethyl)-2-chloro-4-methylbenzene is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Azidomethyl)-2-chloro-4-methylbenzene, a compound featuring an azide functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the conversion of commercially available precursors through nucleophilic substitution reactions. The azide group is introduced via a reaction with sodium azide, often following a bromination step to facilitate the substitution. The overall yield and purity can vary based on reaction conditions, such as temperature and solvent choice.
Anticancer Properties
Recent studies have highlighted the anticancer potential of azide-containing compounds, including this compound. In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 45 |
| PC-3 | 60 |
These values indicate that while the compound shows promise, further optimization may be required to enhance its efficacy against these cancer types .
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules. The azide group can undergo reduction to form amines, which are known to participate in various biochemical pathways, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Tests against common bacterial strains have shown inhibition zones indicating antibacterial effects, although specific IC50 values remain to be determined.
Case Studies
- Anticancer Study : A recent study focused on the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in sub-G1 phase cells, indicative of apoptotic activity .
- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of several azide derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) that warrant further exploration .
Properties
IUPAC Name |
1-(azidomethyl)-2-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-7(5-11-12-10)8(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCPGXDFJIHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















